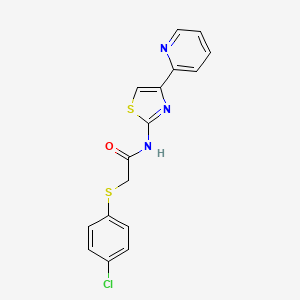
5-Cyclohexyl-1-pentyl-beta-D-maltoside
Vue d'ensemble
Description
5-Cyclohexyl-1-pentyl-beta-D-maltoside, also known as CYMAL-5, is a type of glycosidic surfactant . It is a non-ionic detergent that has been used for membrane protein extraction or membrane protein crystallization in X-ray crystallography studies . This compound belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides .
Molecular Structure Analysis
The molecular formula of 5-Cyclohexyl-1-pentyl-beta-D-maltoside is C23H42O11 . Its average weight is 494.573 and its monoisotopic weight is 494.272712186 .Physical And Chemical Properties Analysis
5-Cyclohexyl-1-pentyl-beta-D-maltoside is a detergent for the purification and crystallization of membrane-bound proteins in their native structure . It is more hydrophobic and has a higher critical micelle concentration (CMC) than the corresponding linear chain analog (C23) .Applications De Recherche Scientifique
Solubilization of Membrane Proteins
Cymal-5 is widely used for the solubilization of membrane proteins from lipid bilayers . This allows for the extraction and study of these proteins in solution .
Stabilization of Biomolecules
Cymal-5 is designed for the stabilization and manipulation of biomolecules, particularly membrane proteins . It helps to preserve their native structure and functionality .
Protein Purification
Cymal-5 is often utilized in protein purification . Its solubilization efficiency allows for the extraction of intact protein complexes .
Structural Biology Studies
Cymal-5 is used in structural biology studies . It provides efficient solubilization of membrane proteins, which is crucial for their structural analysis .
Crystallization
Cymal-5 can be employed in crystallization experiments . It helps in the formation of protein crystals for X-ray crystallography .
Spectroscopy
Cymal-5 is used in various spectroscopic techniques . It helps in the study of the interaction of matter with electromagnetic radiation .
High-Throughput In-Gel Protein Digestion
Cymal-5 has been evaluated as a novel additive in a high-throughput in-gel protein digestion system . This application is particularly useful in proteomics research .
Enhanced Hydrophobicity and Solubilization Properties
Cymal-5 has a specific combination of a cyclohexyl and pentyl alkyl chain attached to the maltose moiety . This enhances the detergent’s hydrophobicity, solubilization properties, and interactions with certain types of membrane proteins .
Mécanisme D'action
Target of Action
The primary targets of 5-Cyclohexyl-1-pentyl-beta-D-maltoside, also known as Cymal-5, are membrane proteins . Membrane proteins play a crucial role in various biological processes, including signal transduction, transport of molecules, and cell adhesion. Cymal-5 is designed to interact with these proteins, enabling their solubilization, stabilization, and manipulation .
Mode of Action
Cymal-5 interacts with membrane proteins by solubilizing them from lipid bilayers, allowing for their extraction and study in solution . The compound has a specific combination of a cyclohexyl and pentyl alkyl chain attached to the maltose moiety, which enhances its hydrophobicity, solubilization properties, and interactions with certain types of membrane proteins .
Pharmacokinetics
It’s known that the compound has a critical micelle concentration (cmc) of approximately 24-50 mM , which can influence its bioavailability and efficacy.
Result of Action
Cymal-5 is often utilized for the solubilization and stabilization of membrane protein complexes . Its solubilization efficiency allows for the extraction of intact complexes, helping to preserve their native structure and functionality . This makes Cymal-5 a valuable tool in protein purification, structural biology studies, and other research involving membrane proteins .
Action Environment
The specific solubilization efficiency of Cymal-5 can vary depending on the specific protein, its structural features, and the experimental conditions . Therefore, environmental factors such as temperature, pH, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability .
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTGFZGNOSKUDA-ZNGNCRBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416123 | |
| Record name | CYMAL-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-1-pentyl-beta-D-maltoside | |
CAS RN |
250692-65-0 | |
| Record name | Cyclohexyl-pentyl-maltoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04664 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYMAL-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



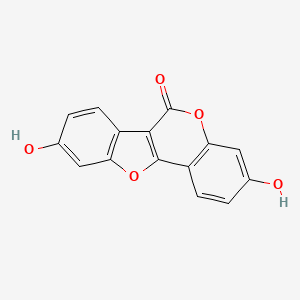


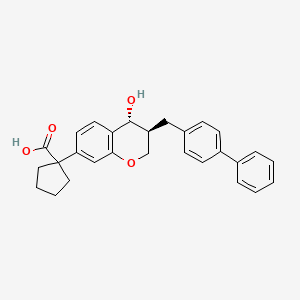


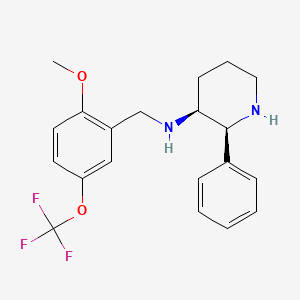
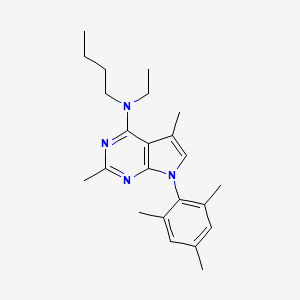
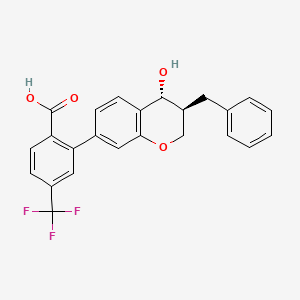
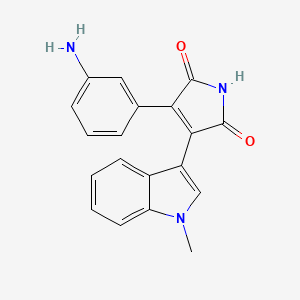
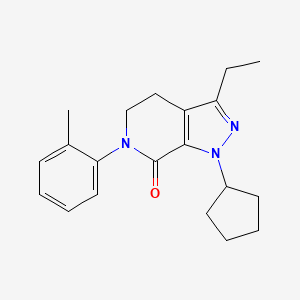
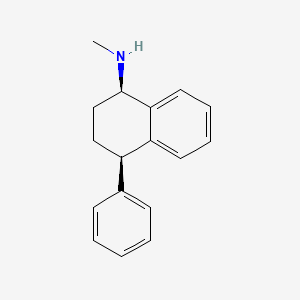
![2-[7-Chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetic acid](/img/structure/B1669480.png)
